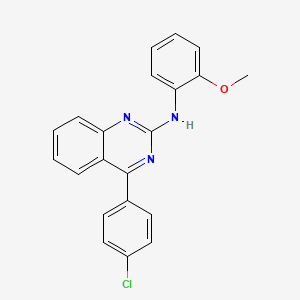
Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate (ENPC) is an organic compound that has been studied for its potential applications in scientific research. It is a small molecule that can be used in in vivo and in vitro experiments, as well as for its biochemical and physiological effects. ENPC has been studied for its potential therapeutic applications, and its mechanism of action has been elucidated.
科学的研究の応用
Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate has been studied for its potential applications in scientific research. It can be used in both in vivo and in vitro experiments.
In Vivo
Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate has been studied for its potential therapeutic applications. It has been used in animal studies to evaluate its effects on inflammation, pain, and other diseases.
In Vitro
Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate has been studied for its potential applications in cell culture experiments. It has been used to study the effects of its metabolites on cell viability, proliferation, and apoptosis.
作用機序
Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate has been studied for its mechanism of action. It has been found to inhibit the production of prostaglandins, which are molecules that are involved in inflammation and pain.
生物活性
Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate has been studied for its biological activity. It has been found to have anti-inflammatory and analgesic properties. It has also been found to have antioxidant and antifungal activity.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as cytokines and chemokines. It has also been found to modulate the activity of enzymes involved in inflammation and pain.
実験室実験の利点と制限
Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive, and can be synthesized in a short amount of time. However, this compound also has some limitations. Its effects are relatively short-lived, and it is not very stable in solution.
将来の方向性
Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate has several potential future applications. It could be used in the development of new drugs for the treatment of inflammation and pain. It could also be used in the development of more effective diagnostic tests for inflammatory diseases. Additionally, this compound could be used to study the effects of its metabolites on cell viability, proliferation, and apoptosis. Finally, it could be used to study the effects of its metabolites on the immune system and its response to pathogens.
合成法
Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate can be synthesized by a reaction between ethyl 2-amino-4-thiophene-3-carboxylate and 3-nitrophenol. The reaction is catalyzed by an acid such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is carried out at a temperature of 50-70°C for 1-2 hours. The product is then purified by recrystallization and then dried.
特性
IUPAC Name |
ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-2-19-13(16)11-10(7-20-12(11)14)8-4-3-5-9(6-8)15(17)18/h3-7H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLNLXISNQAKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2615737.png)





![2-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2615749.png)
![(2Z,5E)-3-Ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-[(2Z)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one;ethyl sulfate](/img/structure/B2615750.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2615753.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2615755.png)

